molecular formula C8H12N2O B6588454 3-(1,3-oxazol-2-yl)piperidine CAS No. 1211540-59-8

3-(1,3-oxazol-2-yl)piperidine

Cat. No.: B6588454
CAS No.: 1211540-59-8
M. Wt: 152.19 g/mol
InChI Key: KJNGYDQNJSVHJJ-UHFFFAOYSA-N
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Description

3-(1,3-Oxazol-2-yl)piperidine is a heterocyclic compound featuring a piperidine ring (a six-membered saturated amine) substituted at the 3-position with a 1,3-oxazole moiety. The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.

Properties

IUPAC Name

2-piperidin-3-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-7(6-9-3-1)8-10-4-5-11-8/h4-5,7,9H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNGYDQNJSVHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-oxazol-2-yl)piperidine typically involves the formation of the oxazole ring followed by its attachment to the piperidine ring. One common method is the van Leusen oxazole synthesis, which uses tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of 3-(1,3-oxazol-2-yl)piperidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-oxazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The piperidine ring can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: Both the oxazole and piperidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted oxazole or piperidine derivatives depending on the reactants used.

Mechanism of Action

The mechanism of action of 3-(1,3-oxazol-2-yl)piperidine involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity . The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Variations

The following table summarizes critical structural and physicochemical differences between 3-(1,3-oxazol-2-yl)piperidine and its analogs:

Compound Name Molecular Formula Molecular Weight Heterocycle Substituent Biological Activity (Inferred) References
3-(1,3-Oxazol-2-yl)piperidine C₈H₁₂N₂O 152.20 Oxazole None Not reported
3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride C₁₅H₁₇Cl₂FN₂O 349.68 Oxazole 4-Fluorobenzyl Potential CNS activity
4-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]piperidine C₁₄H₁₅FN₂O 246.29 Oxazole 4-Fluorophenyl Not reported
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine C₁₀H₁₆N₃O 205.26 Oxadiazole Isopropyl Not reported
2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride C₈H₁₄ClN₃O 219.67 Oxadiazole Methyl Not reported

Analysis of Structural and Functional Differences

Heterocycle Type
  • Oxazole vs. Oxadiazole: Oxazole (1,3-oxazole) contains one oxygen and one nitrogen atom, enabling moderate dipole moments and hydrogen-bonding capacity. Oxadiazoles are often more metabolically stable due to reduced aromaticity . Biological Implications: Oxadiazole derivatives, such as 3-[5-(aryl)-1,2,4-oxadiazol-2-yl]piperidines, have shown antidepressant effects in FST, reducing immobility time comparably to tiagabine and imipramine .
Substituent Effects
  • Electron-Withdrawing Groups (e.g., Fluorine, Chlorine): The 4-fluorobenzyl substituent () enhances lipophilicity (logP) and may improve blood-brain barrier penetration. Fluorine’s electronegativity can also stabilize adjacent charges, aiding receptor binding .
  • Aromatic vs.
Salt Forms and Solubility
  • Dihydrochloride salts (e.g., ) improve aqueous solubility, critical for in vivo bioavailability. The hydrochloride form in similarly enhances dissolution rates .

Biological Activity

The compound 3-(1,3-oxazol-2-yl)piperidine has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The unique structural features of this compound, which include a piperidine ring fused with an oxazole moiety, suggest diverse mechanisms of action that may be exploited for therapeutic purposes.

Chemical Structure

The chemical structure of 3-(1,3-oxazol-2-yl)piperidine can be represented as follows:

C9H10N2O\text{C}_9\text{H}_{10}\text{N}_2\text{O}

This structure consists of a piperidine ring (a six-membered nitrogen-containing ring) linked to an oxazole ring (a five-membered heterocyclic compound containing nitrogen and oxygen).

The biological activity of 3-(1,3-oxazol-2-yl)piperidine is attributed to its ability to interact with various molecular targets. It may exert its effects by:

  • Enzyme Inhibition : Compounds with oxazole rings have been shown to inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : The piperidine component may enhance interaction with neurotransmitter receptors or other cellular targets, leading to altered physiological responses.

Antimicrobial Properties

Research indicates that derivatives of oxazole, including 3-(1,3-oxazol-2-yl)piperidine, exhibit significant antimicrobial activity. A study demonstrated that oxazole derivatives could inhibit the growth of various pathogens, including resistant strains of Candida auris, a critical fungal pathogen associated with high mortality rates in immunocompromised patients. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.24 to 0.97 μg/mL, indicating potent antifungal properties .

Anticancer Activity

Several studies have evaluated the anticancer potential of oxazole derivatives. For instance, a comparative study highlighted that certain oxazole-based compounds showed promising activity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The incorporation of the piperidine moiety is believed to enhance the bioavailability and solubility of these compounds, making them more effective as therapeutic agents.

Case Studies

Study Focus Findings
Study on Antifungal Activity Evaluated the efficacy against Candida aurisMIC values ranged from 0.24 to 0.97 μg/mL; compounds induced apoptosis and disrupted plasma membranes.
Anticancer Evaluation In vitro testing on various cancer cell linesIdentified several oxazole derivatives with IC50 values below 50 nM; mechanisms included apoptosis and cell cycle disruption.
Synthesis and Biological Evaluation Investigated structure-activity relationshipsFound that modifications in the piperidine and oxazole rings significantly affected biological activity; some derivatives showed enhanced enzyme inhibition.

Summary of Findings

The biological activity of 3-(1,3-oxazol-2-yl)piperidine is supported by diverse research findings indicating its potential as an antimicrobial and anticancer agent. Its mechanism likely involves enzyme inhibition and receptor modulation, contributing to its therapeutic efficacy.

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